![molecular formula C18H12N2OS2 B246136 N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTCP is a member of the benzothiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and physiological effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of diseases. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have potential applications as a fluorescent probe for the detection of metal ions in biological samples.
実験室実験の利点と制限
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has a variety of biological activities, making it a versatile compound for use in a variety of experiments. However, there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments. For example, the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, which could help to identify new potential applications for the compound. Additionally, research could focus on developing new derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide with improved biological activities. Finally, research could focus on developing new applications for N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, such as in the treatment of other diseases or as a diagnostic tool in the detection of metal ions in biological samples.
Conclusion:
In conclusion, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as potential applications as a fluorescent probe for the detection of metal ions in biological samples. While there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments, there are many potential future directions for research involving this compound.
合成法
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiophene with 2-chlorobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a reducing agent to form the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
分子式 |
C18H12N2OS2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21) |
InChIキー |
COSZGRSDPBELFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
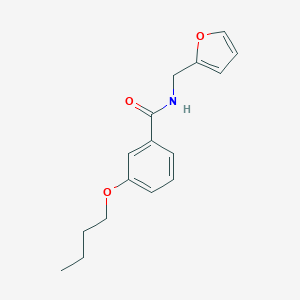
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)
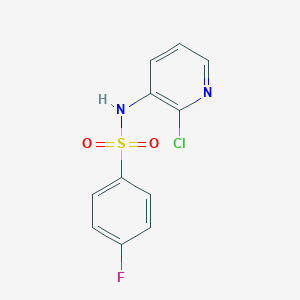
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
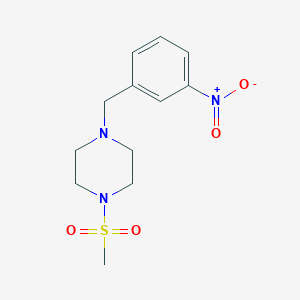
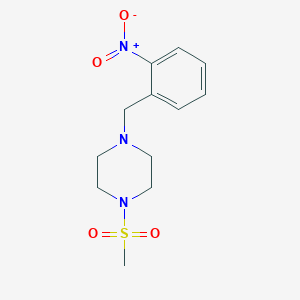
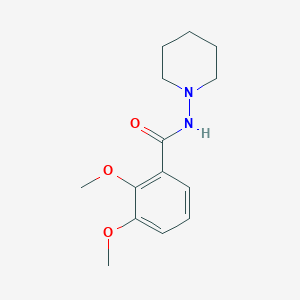
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)